molecular formula C15H11ClN2O3S2 B2847008 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880404-24-0

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2847008
CAS No.: 880404-24-0
M. Wt: 366.83
InChI Key: GVNQGLAXWXSMQR-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a chlorinated benzene ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 3-(methylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated benzene ring can be reduced to form the corresponding benzene derivative.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzene derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of histone deacetylase, which plays a role in regulating gene expression and has implications in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Lacks the chlorine atom on the benzothiazole ring.

    N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide: Contains a different substituent on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the chlorinated benzothiazole ring and the methylsulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQGLAXWXSMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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